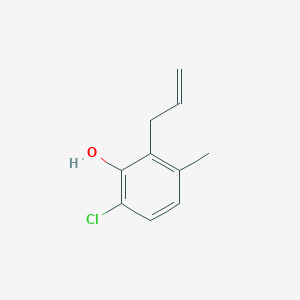

2-Allyl-6-chloro-3-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

1154740-69-8 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

6-chloro-3-methyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3 |

InChI Key |

VTTFYBYYQZKMOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Allyl 6 Chloro 3 Methylphenol and Analogues

Strategies for Phenol (B47542) Core Formation

The formation of the phenol moiety is a foundational step in the synthesis of a wide array of valuable chemical compounds, including pharmaceuticals, agrochemicals, and polymers. researchgate.netnih.gov Traditional methods for phenol synthesis often involve harsh conditions, toxic reagents, and limited substrate scope. nih.govrsc.org Consequently, significant research has been dedicated to developing more advanced and practical strategies. These modern techniques focus on creating the C(sp²)–O bond with greater efficiency and selectivity, primarily through two major routes: the ipso-hydroxylation of arylboronic acids and the metal-catalyzed hydroxylation of aryl halides.

Ipso-Hydroxylation Routes from Arylboronic Acids

The conversion of arylboronic acids to phenols, known as ipso-hydroxylation, has become a prominent strategy due to the wide availability, stability, and low toxicity of boronic acid precursors. rsc.orgnih.gov This method offers a significant advantage over classical approaches by avoiding harsh conditions and demonstrating broad functional group tolerance. nih.govresearchgate.net Various oxidants can be employed, including hydrogen peroxide, oxone, N-oxides, and hypervalent iodine reagents. nih.govacs.orgorganic-chemistry.org

Research has demonstrated that this transformation can be achieved with high efficiency. For instance, a variety of arylboronic acids, including those with electron-donating or electron-withdrawing substituents, can be converted into the corresponding phenols in good to excellent yields, often ranging from 55% to 96%. nih.govacs.org

Table 1: Comparison of Oxidants for Ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, room temperature, often catalyst-free or with iodine catalyst. | Eco-friendly, mild conditions, rapid reaction times. | nih.govorganic-chemistry.orgarkat-usa.org |

| Diacetoxyiodobenzene (B1259982) [PhI(OAc)₂] | Room temperature, metal- and photocatalyst-free. | Cost-effective, operationally simple, good for scale-up. | nih.govacs.org |

| Oxone | Aqueous media, often used for converting trifluoroborates. | High yields for various aryl and heteroaryl substrates. | organic-chemistry.org |

| N-Oxides | Ambient temperature, open flask. | Tolerates a wide variety of functional groups. | nih.govorganic-chemistry.org |

| Sodium Perborate (SPB) | Water solvent or solvent-free, catalyst-free, rapid reaction. | Convenient, safe, high efficiency. | rsc.org |

The mechanism for the ipso-hydroxylation of arylboronic acids using hydrogen peroxide is generally understood to proceed through a non-radical pathway. rsc.orgacs.org The proposed mechanism involves several key steps:

Adduct Formation : The arylboronic acid first reacts with hydrogen peroxide to form an intermediate adduct. rsc.orgarkat-usa.org

Proton Transfer : A rapid proton transfer occurs, particularly in protic solvents, to form a second adduct primed for rearrangement. rsc.org

1,2-Aryl Migration : The key step involves a 1,2-migration of the aryl group from the boron atom to the adjacent oxygen atom. This rearrangement occurs with the simultaneous departure of a water molecule. rsc.org

Hydrolysis : The resulting boronate ester is then readily hydrolyzed to yield the final phenol product. rsc.org

Control experiments have supported this pathway, showing that the reaction proceeds smoothly in the dark and is not inhibited by radical scavengers, which excludes the involvement of free radicals. acs.org

A significant driver in modern phenol synthesis is the adoption of green chemistry principles to create more sustainable and environmentally friendly processes. researchgate.netnumberanalytics.com Ipso-hydroxylation methods are particularly well-suited to this approach.

Green Aspects:

Benign Solvents : Many protocols utilize water or ethanol (B145695) as the reaction solvent, reducing the reliance on volatile organic compounds. researchgate.netrsc.orgrsc.org

Eco-Friendly Oxidants : Hydrogen peroxide is a preferred oxidant as its only byproduct is water. arkat-usa.org

Catalyst-Free Conditions : Several methods have been developed that proceed efficiently without the need for metal catalysts, which can be toxic and costly. arkat-usa.orgrsc.org

Energy Efficiency : Many of these reactions can be performed at room temperature, minimizing energy consumption. rsc.orgnih.gov

Scalability: The practicality of a synthetic method is ultimately determined by its scalability. Several ipso-hydroxylation protocols have been shown to be effective on a larger scale. For example, a method using hydrogen peroxide in ethanol allows for the synthesis of phenols on a 5-gram scale with a reaction time of just one minute, without the need for chromatographic purification. rsc.org Similarly, the use of diacetoxyiodobenzene as an initiator provides mild reaction conditions that are suitable for gram-scale synthesis without a decrease in yield. nih.govacs.org These attributes make ipso-hydroxylation a highly attractive and practical route for the large-scale production of substituted phenols. researchgate.netnih.gov

Metal-Catalyzed Hydroxylation of Aryl Halides

The direct conversion of aryl halides to phenols using metal catalysis represents a powerful and regioselective synthetic strategy. nih.govorganic-chemistry.org This approach is particularly valuable because aryl halides are abundant and diverse starting materials. acs.org Both palladium and copper-based catalytic systems have been extensively developed for this transformation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The direct hydroxylation of aryl halides using a palladium catalyst offers a direct route to phenols, bypassing the need to first prepare an organoboron reagent. organic-chemistry.org This transformation, however, has been historically challenging due to competing side reactions. nih.gov

Recent advances have overcome these limitations through the development of specialized ligands and reaction conditions. The use of bulky biarylphosphine ligands, such as tBuBrettPhos, in combination with a palladacycle precatalyst, has enabled the efficient hydroxylation of a wide range of (hetero)aryl halides. nih.govacs.org These reactions can utilize simple hydroxide (B78521) sources like potassium hydroxide (KOH) and are often performed in mixed solvent systems such as 1,4-dioxane (B91453) and water. organic-chemistry.orgnih.gov Boric acid has also been identified as an effective, stable, and non-toxic hydroxide reagent for this transformation. organic-chemistry.org

Table 2: Key Features of Palladium-Catalyzed Hydroxylation of Aryl Halides

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Often a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand. | organic-chemistry.org |

| Key Ligands | Bulky, electron-rich biarylphosphines such as tBuXPhos and tBuBrettPhos are highly effective. | nih.gov |

| Hydroxide Source | Potassium hydroxide (KOH), cesium hydroxide (CsOH), or boric acid B(OH)₃. | nih.govorganic-chemistry.org |

| Substrate Scope | Applicable to a broad range of functionalized and sterically hindered aryl and heteroaryl chlorides and bromides. | nih.govorganic-chemistry.org |

| Reaction Conditions | Typically requires elevated temperatures (e.g., 80 °C) in solvents like 1,4-dioxane/water. Room temperature methods have also been developed. | nih.govcapes.gov.br |

The method tolerates a variety of sensitive functional groups, including ketones, esters, and nitriles, making it a versatile tool for the synthesis of complex molecules. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and economically attractive alternative for the synthesis of phenols from aryl halides. organic-chemistry.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder, catalytic versions. nih.gov

The key to these improved methods is the use of ligands that stabilize the copper catalyst and facilitate the reaction cycle. Ligands such as picolinic acid, hydroxypicolinamides, and 4,7-dihydroxy-1,10-phenanthroline have proven effective. nih.govrsc.orgacs.org These catalytic systems enable the hydroxylation of aryl iodides, bromides, and even activated aryl chlorides under significantly milder conditions, often in solvents like DMSO or even neat water. acs.orgnih.govrsc.org

This methodology is highly valued for its functional group tolerance and its effectiveness in synthesizing sterically hindered phenols. nih.gov The use of inexpensive copper catalysts further enhances the appeal of this method for large-scale industrial applications. rsc.orgrsc.org

Nucleophilic and Electrophilic Aromatic Substitutions for Phenol Ring Formation

The formation of the phenol ring is a fundamental step in the synthesis of phenolic compounds. Both nucleophilic and electrophilic aromatic substitution reactions are employed to introduce the hydroxyl group onto an aromatic nucleus.

Nucleophilic Aromatic Substitution (SNA_r) typically involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. libretexts.orgfiveable.me For the synthesis of phenols, this often requires harsh reaction conditions, such as high temperatures and pressures, especially for unactivated aryl halides. chemistrysteps.com The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can facilitate the reaction, making the conditions milder. chemistrysteps.com For instance, aryl halides with nitro groups ortho or para to the leaving group are significantly more reactive towards nucleophilic attack. masterorganicchemistry.com Another approach involves the hydrolysis of arene diazonium salts, which can be prepared from anilines. chemistrysteps.com

Electrophilic Aromatic Substitution (SE_Ar) is a more common pathway for the functionalization of already existing aromatic rings. While direct hydroxylation of an aromatic ring via electrophilic substitution is challenging, related transformations can lead to the formation of phenols. For example, the industrial cumene (B47948) process involves the Friedel-Crafts alkylation of benzene (B151609) to form cumene, which is then oxidized to cumene hydroperoxide and subsequently rearranged in acid to yield phenol and acetone. chemistrysteps.com Phenols are highly activated substrates for further electrophilic substitution, with the hydroxyl group being a strong ortho, para-director. chemistrysteps.combyjus.com

Regioselective Introduction of Substituents (Allyl, Chloro, Methyl)

The synthesis of a multi-substituted phenol like 2-Allyl-6-chloro-3-methylphenol necessitates the controlled, regioselective introduction of each substituent. The order of these introductions and the methodologies employed are critical to achieving the desired substitution pattern.

Allylation Methodologies

The introduction of an allyl group onto a phenolic ring can be achieved through either direct C-allylation or O-allylation followed by a rearrangement.

Direct C-allylation involves the direct formation of a carbon-carbon bond between the phenolic ring and an allyl group. This can be achieved using various catalytic systems. For example, palladium-catalyzed reactions of phenols with allylic ester carbonates can lead to para-selective C-allylation. acs.orgacs.org The reaction proceeds via a π-allyl palladium complex. acs.org Conditions can often be tuned to favor either C- or O-allylation. acs.org In some cases, the C-allylated product is the thermodynamically more stable isomer, while the O-allylated product is formed under kinetic control. acs.org

Another strategy involves the reaction of phenols with allyl halides in an aqueous medium, which can yield a mixture of O-allylated and C-allylated products. google.com The use of phase-transfer catalysts can influence the product distribution. google.comresearchgate.net Ruthenium complexes have also been employed to catalyze the ortho-allylation of phenols. nih.govuniversiteitleiden.nl

Allyl transfer reactions offer an alternative route to allylated phenols. A classic example is the Claisen rearrangement, where an allyl aryl ether (formed by O-allylation) undergoes a acs.orgacs.org-sigmatropic rearrangement upon heating to yield an ortho-allylated phenol. google.com If both ortho positions are blocked, the allyl group can migrate to the para position. google.com

Transition metal-catalyzed allyl transfer reactions have also been developed. For instance, palladium catalysts can be used for the O-allylation of phenols with allylic acetates in aqueous media. rsc.org Furthermore, palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate provide a route to allylic aryl ethers. frontiersin.org

Chlorination Techniques for Phenols

The introduction of a chlorine atom onto a phenolic ring is typically achieved through electrophilic aromatic substitution. The high reactivity of phenols often leads to the formation of multiple chlorinated products, making regioselectivity a key challenge. nih.gov

Direct chlorination of phenols with reagents like molecular chlorine or sulfuryl chloride often yields a mixture of ortho- and para-chlorinated products. core.ac.uk For a substrate like 3-methylphenol (m-cresol), chlorination tends to occur at the positions activated by the hydroxyl and methyl groups. The synthesis of 2-chloro-3-methylphenol (B31080) is challenging as direct chlorination of m-cresol (B1676322) preferentially yields the 4-chloro isomer. wikipedia.org

To achieve specific regioselectivity, various catalytic systems and chlorinating agents have been developed. For example, Lewis basic selenoether catalysts have been shown to promote highly efficient ortho-selective electrophilic chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. acs.orgnsf.govacs.org This method can achieve high ortho/para selectivity ratios. nsf.govacs.org Other approaches include the use of palladium acetate (B1210297) as a catalyst with an auxiliary directing group to achieve ortho-chlorination. rsc.org The combination of phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride has also been reported for the direct and highly regioselective ortho-chlorination of phenols. researchgate.net

Nucleophilic Displacement Strategies for Aryl Chlorides

The direct displacement of a chlorine atom from an aromatic ring by a hydroxyl group or its synthetic equivalent is a fundamental approach to phenol synthesis. However, aryl chlorides are generally unreactive towards nucleophilic substitution due to the high strength of the carbon-halogen bond. Consequently, specific strategies are required to facilitate this transformation.

One major approach is the nucleophilic aromatic substitution (SNAr) reaction, which typically proceeds via an addition-elimination mechanism. This pathway is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack by the nucleophile. For aryl chlorides lacking such activation, harsh reaction conditions, including high temperatures and pressures, are often necessary.

Transition metal catalysis offers a milder and more versatile alternative for the hydroxylation of aryl chlorides. Palladium- and copper-based catalytic systems are prominent in this area. For instance, palladium-catalyzed hydroxylation using a strong base like potassium hydroxide can proceed efficiently. The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being developed to enhance catalyst activity and stability. Similarly, copper-catalyzed Ullmann-type reactions can be employed to form the C-O bond, converting aryl halides to phenols.

A relevant industrial process for a related compound, 3-chloro-2-methylphenol, involves the hydrolysis of 2,6-dichlorotoluene (B125461) at high temperatures. researchgate.net In a laboratory setting, this can be achieved by heating the dichlorotoluene with potassium hydroxide in a solvent like methanol (B129727) or diethylene glycol in an autoclave. researchgate.net This demonstrates the principle of nucleophilic displacement of an activated chlorine atom to generate the desired phenol.

Table 1: Conditions for Nucleophilic Displacement of Aryl Chlorides

| Starting Material | Reagents & Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-Dichlorotoluene | Potassium hydroxide, Methanol | 200°C, 20 hours, Autoclave | 3-Chloro-2-methylphenol | 82% |

| 2,6-Dichlorotoluene | Potassium hydroxide, Dibenzo-18-crown-6, Diethylene glycol | 190°C, 16 hours, Reflux | 3-Chloro-2-methylphenol | 72% |

Methyl Group Introduction and Functionalization

The introduction of a methyl group onto a phenolic ring is a key step in the synthesis of molecules like 2-Allyl-6-chloro-3-methylphenol. Several methods exist for the methylation of phenols, ranging from classical approaches to modern catalytic systems.

One established method for nuclear methylation involves the reaction of a phenol with formaldehyde (B43269) and a strongly basic, non-aromatic secondary amine to form a phenolic tertiary amine (a Mannich base). nih.gov This intermediate is then subjected to hydrogenolysis, which cleaves the C-N bond and reduces the methylene (B1212753) group to a methyl group, regenerating the secondary amine in the process. nih.gov This process allows for the introduction of one or more methyl groups, typically at positions ortho or para to the hydroxyl group. nih.gov

Direct methylation of phenols can also be achieved using methane (B114726) in the presence of a metallic catalyst. lew.ro Catalysts such as nickel or cobalt on a support, at high temperatures (300°C to 475°C), can facilitate the reaction between a phenolic compound and methane-containing gas to produce methylated phenols. lew.ro Another approach involves a two-step methylation process where phenol is first reacted with methanol over an alumina (B75360) catalyst, followed by a second methylation step over a promoted magnesium oxide catalyst to yield ortho-cresol, 2,6-xylenol, and 2,3,6-trimethylphenol. organic-chemistry.org

Sequential and Convergent Synthesis Strategies

The construction of a polysubstituted aromatic ring like that in 2-Allyl-6-chloro-3-methylphenol can be approached through either sequential (linear) or convergent strategies, with one-pot sequences representing a particularly efficient form of the latter.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. youtube.com These strategies are highly valuable for the construction of complex molecules from simpler precursors in a single operation.

For example, a one-pot protocol for the synthesis of substituted phenols can involve the in situ generation of a reactive intermediate that then undergoes further transformation. Research has shown that N-substituted carbamoyl (B1232498) chlorides can be formed in situ and subsequently reacted with phenols to produce O-aryl carbamates in a one-pot procedure, avoiding the need to handle sensitive reagents. libretexts.org While this example leads to a carbamate, the principle of sequential in situ functionalization is broadly applicable.

Another powerful one-pot approach involves multicomponent reactions (MCRs). For instance, chromene derivatives have been synthesized in a one-pot, three-component reaction of a naphthol, an aromatic aldehyde, and malononitrile (B47326) using an ionic liquid as a catalyst. youtube.com This highlights the ability of MCRs to rapidly build molecular complexity. A hypothetical one-pot synthesis for an analogue of the target compound might involve the simultaneous or sequential addition of reagents to a starting phenol to introduce the allyl, chloro, and methyl functionalities in a controlled manner, perhaps using a sequence of catalytic cycles.

Multi-step linear synthesis is a classical and often necessary approach for assembling complex molecules where functional group compatibility and regioselectivity must be carefully managed at each stage. wikipedia.org This strategy involves a sequence of individual reactions, with the product of each step being isolated and purified before proceeding to the next.

A plausible linear synthesis for a molecule like 2-Allyl-6-chloro-3-methylphenol would involve the stepwise introduction of the required substituents onto a simpler phenolic or benzene precursor. For instance, the synthesis of the structurally related 2-chloro-m-cresol (2-chloro-3-methylphenol) is challenging via direct chlorination of m-cresol, as this favors the formation of the 4-chloro isomer. A historical multi-step synthesis circumvents this issue through a sequence involving:

Nitration: Selective nitration of a suitable precursor.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Transformation of the amino group into a diazonium salt.

Sandmeyer Reaction: Displacement of the diazonium group with a chlorine atom.

This type of sequence demonstrates the strategic planning required in linear synthesis to achieve the desired substitution pattern. A similar lengthy, but controlled, pathway could be envisioned for 2-Allyl-6-chloro-3-methylphenol, where the allyl group might be introduced via a Claisen rearrangement of an allyl phenyl ether, followed by chlorination and methylation, with careful consideration of the directing effects of the existing substituents at each step.

Chemical Reactivity and Derivatization Pathways of 2 Allyl 6 Chloro 3 Methylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for a variety of chemical transformations, including etherification, esterification, and the formation of phenolates. Its reactivity is modulated by the electronic and steric effects of the substituents on the aromatic ring.

Etherification and Esterification Reactions

The hydroxyl group of 2-Allyl-6-chloro-3-methylphenol can readily undergo etherification and esterification to yield a diverse range of derivatives. These reactions typically involve the reaction of the phenol (B47542) with an appropriate electrophile in the presence of a base.

Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding phenolate (B1203915) with an alkyl halide. For instance, the reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2-allyl-6-chloro-1-methoxy-3-methylbenzene. Palladium-catalyzed allylation reactions using allyl donors are also a common method for forming allyl aryl ethers. universiteitleiden.nl

Esterification is typically carried out by reacting the phenol with an acid chloride or an acid anhydride (B1165640). vanderbilt.edu For example, treatment with acetyl chloride in the presence of a base such as pyridine (B92270) would produce 2-allyl-6-chloro-3-methylphenyl acetate (B1210297). The yields of these reactions are generally high, though the steric hindrance from the ortho-allyl and ortho-chloro groups might necessitate more forcing reaction conditions compared to unhindered phenols. researchgate.net

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Alkyl Aryl Ether |

| Esterification | Acid Chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | Phenyl Ester |

| O-Allylation | Allyl Halide + Catalyst (e.g., Palladium) | Allyl Aryl Ether |

Formation of Phenolates and Aryloxides

The phenolic proton of 2-Allyl-6-chloro-3-methylphenol is acidic and can be abstracted by a base to form a phenolate or aryloxide salt. The acidity of the phenol is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the phenol by stabilizing the resulting phenoxide ion through delocalization of the negative charge. vanderbilt.edu

In 2-Allyl-6-chloro-3-methylphenol, the chloro group at the ortho position is electron-withdrawing, which enhances the acidity of the phenolic proton. Conversely, the allyl and methyl groups are weakly electron-donating. The net effect of these substituents results in a phenol that is more acidic than phenol itself, facilitating the formation of the phenolate anion in the presence of a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. This in-situ formation of the phenolate is often the first step in many derivatization reactions, as the phenolate is a more potent nucleophile than the neutral phenol. universiteitleiden.nl

Hydrogen Bonding Interactions and Their Influence on Reactivity

The phenolic hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can potentially occur between the hydroxyl proton and the adjacent chloro or allyl groups. This can influence the conformation of the molecule and the reactivity of the hydroxyl group.

Intermolecular hydrogen bonding plays a significant role in the physical properties of the compound, such as its boiling point and solubility. In the context of reactivity, hydrogen bonding can influence the course of a reaction. For example, in certain catalytic reactions, hydrogen-bonded assemblies can pre-organize the substrate molecules, leading to enhanced reaction rates and specific product outcomes. harvard.edu The ability of the phenolic hydroxyl group to act as a hydrogen bond donor can be crucial in directing the approach of reagents and stabilizing transition states in various chemical transformations.

Reactions of the Allyl Moiety

The allyl group provides a second reactive handle in the molecule, enabling a range of transformations that primarily involve the carbon-carbon double bond. These reactions are pivotal for introducing further structural diversity and for polymerization.

Olefin Metathesis and Cross-Coupling Reactions

The allyl group of 2-Allyl-6-chloro-3-methylphenol is a substrate for powerful carbon-carbon bond-forming reactions such as olefin metathesis and cross-coupling.

Olefin metathesis is a catalytic reaction that involves the redistribution of alkene fragments. wikipedia.org This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, or molybdenum-based Schrock catalysts. wikipedia.orgfiveable.me The allyl group can participate in cross-metathesis with other olefins, leading to the formation of new, more complex alkenes. The presence of the phenolic hydroxyl group can sometimes influence the catalyst's activity and the reaction's outcome. google.com

Cross-coupling reactions , such as the Suzuki-Miyaura, Negishi, and Stille reactions, are palladium-catalyzed processes that form new carbon-carbon bonds between an organometallic compound and an organic halide or triflate. nih.govsigmaaldrich.com While the allyl group itself is not a typical substrate for direct cross-coupling, it can be functionalized to an allylic halide or acetate, which can then readily participate in these reactions. For instance, palladium-catalyzed Tsuji-Trost allylic alkylation allows for the reaction of the allyl group with a wide range of nucleophiles. universiteitleiden.nl

| Reaction Type | Description | Key Catalysts |

|---|---|---|

| Olefin Metathesis | ||

| Cross-Metathesis (CM) | Reaction between two different alkenes. harvard.edu | Grubbs' Catalysts, Schrock's Catalyst wikipedia.org |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form a cyclic alkene. harvard.edu | Grubbs' Catalysts, Schrock's Catalyst wikipedia.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of a cyclic alkene. harvard.edu | Grubbs' Catalysts, Schrock's Catalyst wikipedia.org |

| Cross-Coupling | ||

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide. nih.gov | Palladium complexes |

| Negishi Coupling | Couples an organozinc compound with an organic halide. nih.gov | Palladium or Nickel complexes |

| Stille Coupling | Couples an organotin compound with an organic halide. | Palladium complexes |

Polymerization Potential and Polymer Derivatization

The presence of the allyl group imparts polymerization potential to 2-Allyl-6-chloro-3-methylphenol. The double bond of the allyl group can undergo polymerization through various mechanisms, including free-radical polymerization and transition-metal-catalyzed polymerization. This could lead to the formation of polymers with pendant phenolic groups, which could have interesting material properties or could be further functionalized.

Furthermore, the entire 2-Allyl-6-chloro-3-methylphenol molecule can be used to derivatize existing polymers. For example, polymers with reactive side chains, such as those containing halide or tosylate groups, could be functionalized by reacting them with the phenolate of 2-Allyl-6-chloro-3-methylphenol. This would attach the substituted phenol moiety to the polymer backbone, thereby modifying the polymer's properties for specific applications.

Reactivity at the Chlorinated Aromatic Ring

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a strongly activating, ortho, para-director, while the methyl and allyl groups are also activating and ortho, para-directing. uci.edu The chlorine atom is deactivating yet ortho, para-directing due to the opposing inductive and resonance effects. taylorandfrancis.com The substitution pattern on 2-allyl-6-chloro-3-methylphenol is thus a result of the combined directing effects of these groups.

The positions ortho and para to the powerful hydroxyl activator are key sites for substitution. However, the positions ortho to the hydroxyl group are already substituted (with allyl and chloro groups). Therefore, the para position to the hydroxyl group (C4) is a likely site for electrophilic attack. The directing influence of the other substituents would also need to be considered. For example, in the chloromethylation of toluene, a high degree of para-substitution is observed. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -CH₂CH=CH₂ (Allyl) | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

Generally, aryl halides are resistant to nucleophilic aromatic substitution (SNAr). However, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org In 2-allyl-6-chloro-3-methylphenol, the hydroxyl group is electron-donating, which would typically disfavor SNAr.

However, under forcing conditions or with very strong nucleophiles, substitution of the chlorine atom may be possible. The reaction is generally second-order, and more nucleophilic reagents lead to faster reactions. libretexts.org The mechanism involves the addition of the nucleophile to the carbon bearing the halogen, forming a resonance-stabilized carbanion, followed by the elimination of the halide ion. lumenlearning.comlibretexts.org

The chlorine atom of 2-allyl-6-chloro-3-methylphenol serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. This would allow for the introduction of a new aryl or alkyl group at the position of the chlorine atom.

Heck Coupling: In a Heck reaction, the aryl chloride would be coupled with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This would introduce an alkynyl substituent onto the aromatic ring.

Iron-Catalyzed Cross-Coupling: More recently, iron-catalyzed cross-coupling reactions of aryl chlorides with other electrophiles have been developed, offering a more economical and environmentally friendly alternative to palladium catalysis. nih.gov

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron compound | Pd catalyst, Base | C-C |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (alkenyl) |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Iron-Catalyzed Cross-Coupling | Alkyl chlorides | Fe catalyst, B₂pin₂ | C-C (alkyl) |

Derivatization for Analytical and Synthetic Purposes

The phenolic hydroxyl group and the active hydrogens of the methyl group provide further opportunities for derivatization.

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for facile alkylation and acylation reactions.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) would yield the corresponding ether derivative. This is a classic Williamson ether synthesis. acs.org

Acylation: Treatment with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) would produce the corresponding ester. This reaction is often used to protect the hydroxyl group or to introduce a new functional group. youtube.com

These derivatization reactions are useful for modifying the physical and chemical properties of the molecule, for instance, to enhance its volatility for gas chromatographic analysis or to alter its biological activity.

Silylation Techniques

The presence of a hydroxyl group makes 2-Allyl-6-chloro-3-methylphenol a prime candidate for silylation. This process involves the replacement of the acidic proton of the hydroxyl group with a silyl (B83357) group (R₃Si), converting the phenol into a silyl ether. Silylation is a common strategy in organic synthesis, often employed to protect the hydroxyl group during subsequent reactions. wikipedia.org The resulting silyl ethers are generally more volatile and thermally stable, which can be advantageous for gas chromatography and mass spectrometry analysis.

A variety of silylating agents can be utilized for the derivatization of phenols. The choice of reagent often depends on the desired stability of the resulting silyl ether and the reaction conditions. Common silylating agents include silyl halides, such as trimethylsilyl (B98337) chloride (TMSCl), and nitrogen-based reagents like bis(trimethylsilyl)acetamide (BSA). wikipedia.org

The silylation of 2-Allyl-6-chloro-3-methylphenol can be achieved by reacting it with a suitable silylating agent in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to deprotonate the phenolic hydroxyl group, generating a phenoxide ion. This nucleophilic phenoxide then attacks the silicon atom of the silylating agent, displacing a leaving group (e.g., a halide) to form the corresponding silyl ether.

A general reaction scheme for the silylation of 2-Allyl-6-chloro-3-methylphenol is presented below:

Scheme 1: General Silylation Reaction of 2-Allyl-6-chloro-3-methylphenol

Interactive Data Table: Common Silylating Agents for Phenols

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Resulting Silyl Ether Stability |

| Trimethylsilyl chloride | TMSCl | Base (e.g., Et₃N, Pyridine), Aprotic Solvent | Labile, easily cleaved |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Base (e.g., Imidazole), DMF | More stable than TMS ethers |

| Triisopropylsilyl chloride | TIPSCl | Base (e.g., Imidazole), DMF | Very stable, sterically hindered |

| Bis(trimethylsilyl)acetamide | BSA | Neat or in aprotic solvent, heat may be required | Forms TMS ethers |

Research on the silylation of substituted phenols has demonstrated that the electronic and steric environment around the hydroxyl group can influence the reaction rate and yield. researchgate.net For 2-Allyl-6-chloro-3-methylphenol, the presence of the ortho-allyl and ortho-chloro substituents may introduce some steric hindrance, potentially requiring more forcing reaction conditions or the use of more reactive silylating agents for efficient conversion.

Formation of Coordination Complexes with Transition Metals

The phenolic oxygen atom of 2-Allyl-6-chloro-3-methylphenol possesses lone pairs of electrons, making it a potential ligand for coordination to transition metal ions. libretexts.org The formation of such coordination complexes can significantly alter the electronic properties and reactivity of the organic molecule. The allyl group can also participate in coordination to a metal center, potentially leading to the formation of chelating complexes. wikipedia.org

Transition metal complexes of phenols and their derivatives are of interest for their potential applications in catalysis, materials science, and bioinorganic chemistry. nih.govorientjchem.org The nature of the metal ion, its oxidation state, and the other ligands in its coordination sphere all play a crucial role in determining the structure and properties of the resulting complex. libretexts.org

The synthesis of transition metal complexes with 2-Allyl-6-chloro-3-methylphenol would typically involve the reaction of the phenol with a suitable metal salt or a metal precursor complex in an appropriate solvent. The reaction may be carried out in the presence of a base to deprotonate the phenol, facilitating its coordination as a phenoxide ligand.

Scheme 2: Hypothetical Formation of a Transition Metal Complex with 2-Allyl-6-chloro-3-methylphenol

Interactive Data Table: Potential Transition Metal Ions for Complexation

| Transition Metal Ion | Common Oxidation States | Potential Coordination Geometries | Research Interest |

| Copper(II) | +2 | Square planar, Tetrahedral, Octahedral | Catalysis, Bioinorganic chemistry rsc.org |

| Nickel(II) | +2 | Square planar, Octahedral | Catalysis, Magnetic materials |

| Palladium(II) | +2 | Square planar | Cross-coupling reactions, Catalysis acs.org |

| Platinum(II) | +2 | Square planar | Anticancer agents, Materials science |

| Rhodium(I)/Rhodium(III) | +1, +3 | Square planar, Octahedral | Catalysis, Hydroformylation |

| Ruthenium(II)/Ruthenium(III) | +2, +3 | Octahedral | Catalysis, Photochemistry |

The allyl group in 2-Allyl-6-chloro-3-methylphenol introduces the possibility of η³-allyl coordination, where the three carbon atoms of the allyl group bind to the metal center. wikipedia.org This mode of coordination is common in organometallic chemistry and could lead to the formation of stable, well-defined complexes with interesting catalytic properties. The interplay between the coordination of the phenoxide oxygen and the allyl group could result in hemilabile ligand behavior, where one of the coordinating groups can reversibly dissociate, opening up a coordination site for catalysis.

Advanced Spectroscopic and Structural Elucidation of 2 Allyl 6 Chloro 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-Allyl-6-chloro-3-methylphenol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The expected ¹H NMR spectrum of 2-Allyl-6-chloro-3-methylphenol would exhibit distinct signals for the aromatic, allyl, methyl, and hydroxyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| -OH | 4.5 - 5.5 | Singlet (broad) | - |

| Ar-H (H4) | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |

| Ar-H (H5) | 6.7 - 7.1 | Doublet | 8.0 - 9.0 |

| =CH- (Allyl) | 5.8 - 6.2 | Multiplet | - |

| =CH₂ (Allyl, trans) | 5.0 - 5.3 | Doublet of doublets | 16.0 - 18.0, 1.0 - 2.0 |

| =CH₂ (Allyl, cis) | 4.9 - 5.2 | Doublet of doublets | 9.0 - 11.0, 1.0 - 2.0 |

| -CH₂- (Allyl) | 3.3 - 3.6 | Doublet | 5.0 - 7.0 |

| -CH₃ | 2.1 - 2.4 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The expected ¹³C NMR spectrum of 2-Allyl-6-chloro-3-methylphenol would show distinct signals for each of the 10 carbon atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (-OH) | 150 - 155 |

| C2 (-Allyl) | 125 - 130 |

| C3 (-CH₃) | 135 - 140 |

| C4 | 128 - 132 |

| C5 | 120 - 125 |

| C6 (-Cl) | 128 - 133 |

| -CH₂- (Allyl) | 30 - 35 |

| =CH- (Allyl) | 135 - 140 |

| =CH₂ (Allyl) | 115 - 120 |

| -CH₃ | 15 - 20 |

Note: The chemical shifts are predictions and can be influenced by the solvent.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 2-Allyl-6-chloro-3-methylphenol, COSY would be instrumental in confirming the proton-proton couplings within the allyl group and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms that have attached protons (the aromatic CH groups, the allyl group carbons, and the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the substitution pattern of the aromatic ring by showing correlations between the aromatic protons and the quaternary carbons (C1, C2, C3, and C6). For instance, the protons of the allyl -CH₂- group would show a correlation to C1, C2, and C3, confirming its position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR spectroscopy would provide a characteristic fingerprint for 2-Allyl-6-chloro-3-methylphenol, with specific absorption bands corresponding to the vibrations of its functional groups.

ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. The resulting spectrum is generally comparable to a traditional FTIR transmission spectrum.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Allyl, =C-H) | Stretching | 3050 - 3150 | Medium |

| C-H (Allyl & Methyl, sp³) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C=C (Allyl) | Stretching | 1640 - 1680 | Medium |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

| =C-H (Allyl) | Bending (out-of-plane) | 910 - 990 | Strong |

Raman Spectroscopy

Raman spectroscopy would serve as a crucial technique for identifying the vibrational modes of 2-Allyl-6-chloro-3-methylphenol, providing a detailed fingerprint of its molecular structure. The spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of the aromatic ring, the allyl group, the methyl group, and the chloro and hydroxyl substituents.

A hypothetical Raman spectrum would likely feature:

Aromatic C-H stretching vibrations typically appearing in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the methyl and allyl groups, expected between 2850 and 3000 cm⁻¹.

C=C stretching vibrations of the allyl group's double bond, anticipated around 1640 cm⁻¹.

Aromatic ring C=C stretching vibrations , which would likely appear as a series of bands in the 1400-1600 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations of the aromatic ring, providing information on the substitution pattern.

C-Cl stretching vibration , which is typically found in the lower frequency region of the spectrum.

Phenolic O-H stretching and bending modes , which can be broad and influenced by hydrogen bonding.

Hypothetical Raman Spectral Data for 2-Allyl-6-chloro-3-methylphenol

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | |

| Allyl =C-H Stretch | 3080 - 3095 | |

| Methyl C-H Stretch | 2920 - 2980 | |

| Allyl -CH₂- Stretch | 2850 - 2930 | |

| Allyl C=C Stretch | 1635 - 1645 | |

| Aromatic C=C Stretch | 1580 - 1610 | |

| Aromatic C=C Stretch | 1450 - 1500 | |

| Methyl C-H Bend | 1375 - 1385 | |

| Phenolic O-H Bend | 1180 - 1260 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the fragmentation pathways of 2-Allyl-6-chloro-3-methylphenol. Electron ionization (EI) mass spectrometry would likely be employed. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The presence of chlorine would be indicated by a characteristic [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁷Cl.

The fragmentation pattern would be expected to arise from characteristic cleavages:

Loss of the allyl group: A significant fragment would likely be observed corresponding to the loss of a C₃H₅ radical, resulting in a [M-41]⁺ ion.

Loss of a methyl group: Cleavage of the methyl group would produce a [M-15]⁺ fragment.

Loss of chlorine: Fragmentation involving the loss of a chlorine radical would lead to a [M-35]⁺ ion.

Benzylic cleavage: The bond beta to the aromatic ring in the allyl group is susceptible to cleavage.

Retro-Diels-Alder (RDA) reaction: While less common for simple allyl phenols, complex rearrangements could occur.

Hypothetical Mass Spectrometry Fragmentation Data for 2-Allyl-6-chloro-3-methylphenol

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion ([M]⁺/[M+2]⁺) |

| 167/169 | [C₉H₈ClO]⁺ | Loss of CH₃ |

| 147 | [C₁₀H₁₁O]⁺ | Loss of Cl |

X-ray Crystallography for Solid-State Structural Determination (Applicable to Crystalline Derivatives)

Should 2-Allyl-6-chloro-3-methylphenol be a crystalline solid, or if a suitable crystalline derivative can be prepared, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

As no experimental crystallographic data for this specific compound is currently available, a detailed discussion of its crystal structure remains speculative. Research on structurally similar compounds, such as chlorinated cresols, has revealed complex supramolecular assemblies driven by O-H···O and C-H···π interactions.

Other Advanced Characterization Techniques

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy would be used to study the electronic transitions within 2-Allyl-6-chloro-3-methylphenol. The spectrum would be expected to show absorption bands characteristic of a substituted phenol (B47542). The position and intensity of the absorption maxima (λmax) would be influenced by the electronic effects of the chloro, methyl, and allyl substituents on the phenolic chromophore. The hydroxyl group, being an activating group, and the chlorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, would both impact the energy of the π → π* transitions.

Chiroptical Methods

As 2-Allyl-6-chloro-3-methylphenol is an achiral molecule, it would not exhibit optical activity. Therefore, chiroptical methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for its characterization in its native form. However, if the compound were to be used as a ligand in the formation of a chiral metal complex, these techniques would become relevant for studying the stereochemistry of the resulting complex.

Theoretical and Computational Investigations of 2 Allyl 6 Chloro 3 Methylphenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Such studies on 2-Allyl-6-chloro-3-methylphenol would provide invaluable insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. A DFT study of 2-Allyl-6-chloro-3-methylphenol would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, various electronic properties could be calculated. There are currently no published DFT studies specifically for 2-Allyl-6-chloro-3-methylphenol.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability. No specific HOMO/LUMO analysis for 2-Allyl-6-chloro-3-methylphenol has been reported.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict spectroscopic parameters such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. To date, no predicted spectroscopic parameters for 2-Allyl-6-chloro-3-methylphenol have been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and interactions with other molecules. An MD simulation of 2-Allyl-6-chloro-3-methylphenol, likely in a solvent, would reveal the flexibility of the allyl group and the nature of its interactions with its environment. This information is crucial for understanding its behavior in biological or chemical systems. There are no available MD simulation studies for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

QSAR and QSPR studies are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While general QSAR/QSPR models for substituted phenols exist, a specific model for a series of compounds including 2-Allyl-6-chloro-3-methylphenol has not been developed. nih.govjst.go.jp

Calculation and Selection of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These can include constitutional, topological, geometric, and electronic descriptors. For 2-Allyl-6-chloro-3-methylphenol, these descriptors would need to be calculated as part of a larger dataset to develop a meaningful predictive model. No such specific calculations and selections have been documented in the literature.

Predictive Modeling of Reactivity and Stability

The initial step involves the geometric optimization of the molecule's structure to find its lowest energy conformation. Subsequent calculations would then determine key electronic and thermodynamic parameters.

Reactivity Descriptors: The reactivity of the molecule can be predicted by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO energy gap suggests higher reactivity. For 2-Allyl-6-chloro-3-methylphenol, the electron-rich phenol (B47542) ring, activated by the methyl and allyl groups, is expected to have a relatively high HOMO energy, making it susceptible to electrophilic attack. The precise locations of the HOMO and LUMO densities would indicate the most probable sites for such reactions.

An electrostatic potential (ESP) map would further clarify reactive sites. This map illustrates the charge distribution across the molecule. For this compound, a negative potential (red/yellow) is expected around the oxygen atom of the hydroxyl group and the π-systems of the aromatic ring and allyl group, highlighting these areas as nucleophilic centers susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydroxyl hydrogen, indicating its acidic nature.

Stability Metrics: Thermodynamic stability can be assessed by calculating parameters such as the bond dissociation energy (BDE). The O-H bond of the phenolic hydroxyl group is of particular interest. Its BDE is a direct measure of the antioxidant potential of the molecule, as a lower BDE facilitates hydrogen atom transfer to neutralize free radicals. The presence of the electron-donating groups is expected to lower this BDE compared to unsubstituted phenol. Conversely, the C-Cl bond's strength would also be a key parameter in predicting potential dehalogenation reactions.

The following table presents hypothetical, yet representative, data that would be obtained from such a computational study, typically using a DFT method like B3LYP with a 6-311+G(d,p) basis set.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (reactivity towards electrophiles). |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (reactivity towards nucleophiles). |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 2.1 D | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| O-H Bond Dissociation Energy (BDE) | 85 kcal/mol | Indicates the ease of hydrogen atom donation, relevant for antioxidant activity. |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For 2-Allyl-6-chloro-3-methylphenol, a classic and highly relevant reaction to investigate would be the Claisen rearrangement. This intramolecular process involves the thermal rearrangement of the allyl group from the oxygen atom to an ortho position on the aromatic ring, yielding an isomeric allylphenol. Given that one ortho position is blocked by a chlorine atom, the rearrangement would exclusively target the other ortho position, leading to the formation of 2-chloro-6-allyl-5-methylphenol.

The key to understanding any reaction mechanism is the identification and characterization of its transition state (TS)—the highest energy point along the reaction coordinate. For the Claisen rearrangement of 2-Allyl-6-chloro-3-methylphenol, the transition state is expected to have a cyclic, chair-like six-membered ring structure. This structure involves the partial breaking of the O-C (allyl) bond and the partial formation of the C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the phenol ring.

Computationally, locating this TS structure is a non-trivial task. It is typically achieved using specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following techniques. Once a stationary point is located, it must be verified as a true first-order saddle point (a transition state) through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate—the motion of the atoms that transforms the reactant into the product. The C-O bond would be stretching while the new C-C bond forms, and the hydrogen on the ortho carbon begins its shift to the carbonyl oxygen.

With the optimized structures of the reactant, transition state, and product in hand, a reaction energy profile can be constructed. This profile plots the relative potential energy of the system as it progresses from reactant to product. The primary data points on this profile are the energies of the reactant (2-Allyl-6-chloro-3-methylphenol), the transition state, and the product (2-chloro-6-allyl-5-methylphenol).

The following table provides a hypothetical energy profile for the Claisen rearrangement of 2-Allyl-6-chloro-3-methylphenol, with energies calculated relative to the reactant.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | 2-Allyl-6-chloro-3-methylphenol | 0.00 |

| Transition State | Cyclic, chair-like TS structure | +30.5 |

| Product | 2-Chloro-6-allyl-5-methylphenol | -15.2 |

This hypothetical profile suggests that the reaction is kinetically viable (though requiring heat, typical for Claisen rearrangements) and thermodynamically favorable, as the product is more stable than the reactant. Such computational data are invaluable for predicting reaction outcomes and designing synthetic strategies.

Applications of 2 Allyl 6 Chloro 3 Methylphenol in Materials Science and Catalysis

Role as a Monomer or Intermediate in Polymer Chemistry

There is currently no available data to suggest that 2-Allyl-6-chloro-3-methylphenol is utilized as a precursor for the synthesis of specialty polymers. Research in this area would be needed to determine its reactivity in polymerization reactions and the properties of any resulting polymers.

Information regarding the use of 2-Allyl-6-chloro-3-methylphenol for the functionalization of existing polymer backbones is not present in the available literature. The allyl and phenol (B47542) groups represent potential sites for grafting onto other polymers, but experimental evidence of this application is lacking.

Contributions to Catalyst Design and Development

There are no documented instances of 2-Allyl-6-chloro-3-methylphenol being used as a ligand for metal catalysts in the scientific literature. The design and synthesis of organometallic complexes incorporating this compound would be a prerequisite for exploring its catalytic potential.

No studies have been found that investigate the application of 2-Allyl-6-chloro-3-methylphenol as an initiator or catalyst in ring-opening polymerization.

Utility in the Synthesis of Complex Organic Molecules

While the structure of 2-Allyl-6-chloro-3-methylphenol suggests it could serve as a starting material for the synthesis of more complex molecules, specific examples and research findings on this topic are not available.

Potential in Sensor Development and Functional Materials (Hypothetical, based on general phenol uses)

The specific arrangement of substituents on the aromatic ring of 2-Allyl-6-chloro-3-methylphenol suggests its utility as a monomer or precursor for a variety of functional materials. The phenolic hydroxyl group, the reactive allyl group, and the modifying chloro and methyl groups can all be leveraged to tailor the properties of resulting materials.

The electrochemical oxidation of phenolic compounds is a well-established method for creating polymer films on electrode surfaces. utah.edu This process typically involves a one-electron, one-proton transfer to generate a radical species that can then polymerize. utah.edu In the case of 2-Allyl-6-chloro-3-methylphenol, electropolymerization could lead to the formation of a thin, insulating film. Such films are advantageous in electrochemical sensor fabrication as they can exhibit low capacitive currents, which improves the signal-to-noise ratio for detecting target analytes.

The presence of the allyl group offers a key site for polymerization. The double bond in the allyl group can undergo addition polymerization, potentially leading to the formation of linear or cross-linked polymers. The specific functionality of a monomer, which is the number of reactive sites, dictates the structure of the resulting polymer. youtube.com For instance, bifunctional monomers tend to form linear polymers, while trifunctional monomers can create cross-linked networks. youtube.com The reactivity of the allyl group, combined with the potential for reactions at the phenolic ring, could allow for the synthesis of polymers with tailored architectures.

Furthermore, the chloro and methyl substituents on the phenolic ring are expected to influence the electronic properties and solubility of both the monomer and the resulting polymer. These modifications can be crucial for optimizing the performance of materials in specific applications. For example, in the context of thermal paper development, polymeric phenol derivatives have been investigated as safer alternatives to bisphenol A (BPA). researchgate.net

The development of electrochemical sensors for environmental monitoring is an area where substituted phenols have shown considerable promise. utah.edunih.govnih.gov For instance, sensors designed for the detection of chlorophenols, which are persistent environmental pollutants, often utilize modified electrodes. utah.edu The modification can involve the deposition of various materials, including conductive polymers or nanocomposites, to enhance the electrode's sensitivity and selectivity. utah.edursc.org Given its structure, a sensor based on a 2-Allyl-6-chloro-3-methylphenol polymer could be hypothetically designed for the detection of specific organic pollutants. The combination of a polymeric matrix derived from this compound with carbon nanomaterials could provide a synergistic effect, where the nanomaterials enhance conductivity and surface area, while the polymer film improves selectivity. researchgate.net

The table below outlines hypothetical applications of 2-Allyl-6-chloro-3-methylphenol in sensor technology, based on the known applications of similar phenolic compounds.

| Hypothetical Sensor Application | Sensing Mechanism | Key Structural Features Utilized | Potential Analytes |

| Electrochemical Sensor for Organic Pollutants | Electropolymerized film on an electrode surface enhances the electrochemical response to the analyte. | Phenolic hydroxyl and allyl groups for polymerization; chloro and methyl groups for tuning selectivity. | Other phenolic compounds, pesticides, industrial chemicals. |

| Optical Sensor | Changes in fluorescence or color upon binding of an analyte to a functionalized material derived from the compound. | Phenolic ring as a chromophore; functionalization via the allyl or hydroxyl group. | Metal ions, specific organic molecules. |

| Gas Sensor | Adsorption of gas molecules onto a polymer matrix, leading to a change in electrical conductivity. | Porous polymer structure created from the monomer; influence of chloro and methyl groups on surface interactions. | Volatile organic compounds (VOCs). |

The synthesis of functional materials from substituted phenols is a broad and active area of research. rsc.org Alkylated phenols, for instance, are important precursors for polymers and polymer additives. rsc.org The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a variety of chemical transformations to create more complex molecules. rsc.org The Claisen rearrangement of allyl phenyl ethers is a classic example of how an allyl group can be used to introduce functionality to the phenolic ring. rsc.org

In the context of 2-Allyl-6-chloro-3-methylphenol, the presence of the allyl group opens up possibilities for creating advanced materials. For example, the allyl group could be used as a handle for cross-linking polymer chains, leading to the formation of robust thermosetting resins. Such materials could find applications in coatings, adhesives, and composites. The inherent antioxidant properties of many phenolic compounds could also be imparted to these materials, enhancing their stability and lifespan. nih.govrsc.orgresearchgate.net

The following table summarizes potential research directions for developing functional materials from 2-Allyl-6-chloro-3-methylphenol.

| Material Type | Synthesis Strategy | Potential Properties | Potential Applications |

| Thermosetting Resins | Cross-linking through the allyl groups of polymerized 2-Allyl-6-chloro-3-methylphenol. | High thermal stability, chemical resistance, mechanical strength. | Adhesives, coatings, composite matrices. |

| Functional Polymers | Copolymerization with other monomers to tailor properties. | Tunable solubility, optical properties, and chemical reactivity. | Membranes for separation, drug delivery vehicles. |

| Modified Surfaces | Grafting of the compound or its polymers onto surfaces to impart specific functionalities. | Altered hydrophobicity, biocompatibility, or catalytic activity. | Biomedical implants, specialized coatings. |

Future Research Directions and Perspectives for 2 Allyl 6 Chloro 3 Methylphenol

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 2-Allyl-6-chloro-3-methylphenol and its derivatives will undoubtedly be guided by the principles of green chemistry. Current industrial production of substituted phenols often relies on methods that can be energy-intensive and generate significant waste. numberanalytics.com Future research should focus on developing more sustainable and atom-economical synthetic strategies.

One promising avenue is the exploration of catalytic C-H functionalization. acs.orgacs.org This approach allows for the direct introduction of functional groups onto the phenol (B47542) scaffold, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. researchgate.net Research into transition-metal-catalyzed, particularly ortho-selective, C-H functionalization of phenols is an active area that could be applied to the synthesis of 2-Allyl-6-chloro-3-methylphenol. rsc.org The use of earth-abundant metal catalysts and visible-light-induced photoredox catalysis are particularly attractive for enhancing the sustainability of these processes. nih.govorganic-chemistry.org

Furthermore, the use of biomass-derived feedstocks as starting materials is a key aspect of sustainable chemistry. researchgate.netrsc.org Lignin, a natural polymer rich in phenolic units, could serve as a renewable source for producing a variety of substituted phenols. researchgate.netrsc.org Developing chemo- and biocatalytic methods to selectively convert lignin-derived building blocks into valuable compounds like 2-Allyl-6-chloro-3-methylphenol represents a significant and impactful research direction. Additionally, the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions will be crucial. osti.govmdpi.comnih.gov

Investigation of Advanced Reactivity Pathways and Functionalization

The presence of three distinct functional handles—the hydroxyl group, the allyl group, and the chloro substituent—on the aromatic ring of 2-Allyl-6-chloro-3-methylphenol opens up a plethora of possibilities for advanced reactivity studies and further functionalization.

The reactivity of the allyl group is of particular interest. The Claisen rearrangement of the corresponding allyl ether is a classical method for introducing the allyl group at the ortho position. nih.gov Future research could explore novel catalytic variants of this rearrangement to improve efficiency and selectivity. The allyl group itself can undergo a wide range of transformations, including oxidation, reduction, addition reactions, and metal-catalyzed cross-coupling reactions, providing access to a diverse library of derivatives. youtube.com The activating effect of the allyl group on SN2 reactivity at adjacent positions is a known phenomenon that could be further explored for synthetic applications. acs.org

The chloro substituent offers another site for modification, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net These reactions would allow for the introduction of a wide array of functional groups, further expanding the chemical space accessible from this starting material.

Finally, the phenolic hydroxyl group can direct further electrophilic aromatic substitution reactions. numberanalytics.com Understanding and controlling the regioselectivity of these reactions in the presence of the existing substituents will be key to synthesizing precisely functionalized derivatives. msu.edu

Integration of Computational Design with Experimental Synthesis and Application

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity, properties, and potential applications of molecules. researchgate.netresearchgate.netnih.gov In the context of 2-Allyl-6-chloro-3-methylphenol, computational studies can provide valuable insights to guide experimental work.

DFT calculations can be employed to:

Predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies. acs.org

Elucidate reaction mechanisms, such as the Claisen rearrangement or catalytic C-H functionalization, to optimize reaction conditions.

Calculate key molecular properties, such as bond dissociation energies, proton affinities, and electronic properties, to predict the antioxidant potential or reactivity of the compound and its derivatives. researchgate.net

Model the interaction of the molecule with biological targets or material surfaces to guide the design of new drugs or functional materials.

By integrating computational modeling with experimental synthesis, researchers can accelerate the discovery and development of new applications for 2-Allyl-6-chloro-3-methylphenol and its derivatives, reducing the need for extensive empirical screening. nih.gov

Development of Structure-Property Relationships for Emerging Material Applications

Substituted phenols are important building blocks for a variety of materials, including polymers, resins, and functional coatings. ontosight.ai The unique combination of a reactive allyl group and a halogen substituent in 2-Allyl-6-chloro-3-methylphenol makes it an attractive monomer or additive for creating novel materials with tailored properties.

Future research in this area should focus on:

Polymer Synthesis: The allyl group can be utilized for polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization, to create novel polymers. The presence of the chloro and methyl groups on the phenolic ring will influence the polymer's properties, such as its thermal stability, flame retardancy, and chemical resistance.

Functional Coatings and Adhesives: The phenolic hydroxyl group can participate in the formation of phenolic resins. The allyl and chloro groups can be used to further crosslink the resin or to impart specific functionalities, such as improved adhesion or antimicrobial properties.

Advanced Materials: Investigating the self-assembly properties of 2-Allyl-6-chloro-3-methylphenol derivatives could lead to the development of new liquid crystals or other ordered materials.

A systematic study of the structure-property relationships will be crucial for understanding how modifications to the molecular structure of 2-Allyl-6-chloro-3-methylphenol impact the macroscopic properties of the resulting materials. This knowledge will enable the rational design of new materials for specific applications.

Broader Contextualization within the Field of Substituted Phenol Chemistry

The study of 2-Allyl-6-chloro-3-methylphenol should not be conducted in isolation but rather within the broader context of substituted phenol chemistry. Phenolic compounds are ubiquitous in nature and have a vast range of biological activities and industrial applications. researchgate.net

Future research should aim to:

Compare and contrast the reactivity and properties of 2-Allyl-6-chloro-3-methylphenol with other substituted phenols to identify unique features and potential advantages.

Explore its potential as a synthon for the total synthesis of complex natural products or as a scaffold for the development of new pharmaceuticals and agrochemicals. researchgate.netontosight.ai The structural motifs present in this compound are found in various biologically active molecules.

Contribute to the fundamental understanding of how different substituents on a phenol ring influence its chemical and physical properties. This includes effects on acidity, antioxidant activity, and reactivity in various chemical transformations.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Allyl-6-chloro-3-methylphenol with high purity?

- Methodological Answer : Synthesis typically involves electrophilic substitution or allylation reactions. For example, a Friedel-Crafts alkylation using 6-chloro-3-methylphenol and allyl chloride under controlled acidic conditions (e.g., AlCl₃ catalyst) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Confirm purity using HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .

Q. How can researchers validate the structural identity of 2-Allyl-6-chloro-3-methylphenol?

- Methodological Answer : Combine spectroscopic techniques:

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., electron ionization spectra for molecular ion peaks and chlorine isotopic signatures) .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR shifts for allyl (-CH₂-CH₂₂), chloro (-Cl), and methyl (-CH₃) groups. Cross-reference with published spectra of structurally analogous compounds, such as 3-Allyl-6-methoxyphenol .

- X-ray Crystallography : If crystalline, resolve bond lengths and angles to confirm spatial arrangement .

Q. What safety protocols are essential when handling 2-Allyl-6-chloro-3-methylphenol in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid aqueous drains to prevent environmental contamination .